1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzoxazole ring fused with a pyrrolidine ring and a pyridine moiety
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, or other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid or an amine.
Coupling Reactions: The benzoxazole and pyrrolidine rings are then coupled with the pyridine moiety using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., solvent, temperature).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzoxazole, pyrrolidine, or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzoxazol-2-yl)-N-(pyridin-2-yl)pyrrolidine-2-carboxamide: Lacks the methyl group on the pyridine ring.
1-(1,3-benzoxazol-2-yl)-N-(5-chloropyridin-2-yl)pyrrolidine-2-carboxamide: Contains a chlorine substituent instead of a methyl group.
1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide is unique due to the specific arrangement of its functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure could result in different reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-9-16(19-11-12)21-17(23)14-6-4-10-22(14)18-20-13-5-2-3-7-15(13)24-18/h2-3,5,7-9,11,14H,4,6,10H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGXPWMAZLAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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